molecular formula C11H11N B596244 8-Methylnaphthalen-2-amine CAS No. 116530-26-8

8-Methylnaphthalen-2-amine

Cat. No.: B596244
CAS No.: 116530-26-8
M. Wt: 157.216
InChI Key: ZFPFAGBUMADOCT-UHFFFAOYSA-N
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Description

This compound has garnered significant attention in scientific research due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylnaphthalen-2-amine typically involves the nitration of 8-methylnaphthalene followed by reduction of the nitro group to an amine. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for nitration and reduction steps, ensuring high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Methylnaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

    Substitution: Reagents such as halogens, sulfonic acids, and nitro compounds are used under controlled conditions.

Major Products

The major products formed from these reactions include naphthoquinones, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Methylnaphthalen-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Methylnaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-amine: Similar structure but lacks the methyl group at the 8th position.

    N-Methylnaphthalen-2-amine: Similar structure but with a methyl group on the nitrogen atom instead of the aromatic ring

Uniqueness

8-Methylnaphthalen-2-amine is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with molecular targets and its overall properties .

Properties

IUPAC Name

8-methylnaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPFAGBUMADOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704769
Record name 8-Methylnaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116530-26-8
Record name 8-Methyl-2-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116530-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methylnaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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